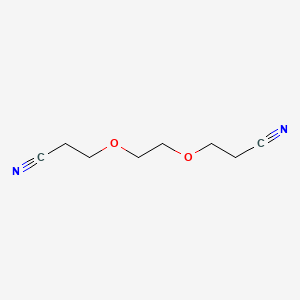

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052

Key on ui cas rn:

3386-87-6

M. Wt: 168.19 g/mol

InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04271089

Procedure details

To a 2000 ml. flask fitted with a stirrer, reflux condensor and an additional funnel and immersed in an ice water bath was added 248 g. of ethylene glycol and 20 g. of 40% aqueous NaOH. The stirrer was started and the 424 g. of acrylonitrile was added from the funnel over a period of about 15 minutes. The temperature remained in the range of 25°-35° C. during the addition of the acrylonitrile. The stirring was continued for one additional hour after which 170 g. of the reaction mixture was withdrawn from the flask and neutralized by contacting with 70 g. of a sulfonic acid resin. The withdrawn mixture contained more than 95 wt. % of 3,3'-ethylenedioxy-bis(propionitrile), and essentially no acrylonitrile. This run was performed with gradual addition of acrylonitrile to produce the 3,3'-ethylenedioxy-bis(propionitrile) for use in the subsequent run with rapid addition of acrylonitrile.

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[CH2:7]([OH:10])[CH2:8][OH:9]>>[CH2:8]([CH2:7][O:10][CH2:5][CH2:4][C:3]#[N:6])[O:9][CH2:5][CH2:4][C:3]#[N:6] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask fitted with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condensor and an additional funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in an ice water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 248 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of the reaction mixture was withdrawn from the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This run was performed with gradual addition of acrylonitrile

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCC#N)COCCC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |